
2-(Methylamino)butanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)butanenitrile hydrochloride is a chemical compound with the CAS Number: 106588-24-3 . It has a molecular weight of 98.15 .
Molecular Structure Analysis
The molecular formula of this compound is C5H11ClN2 . The InChI code is 1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The boiling point of 2-(Methylamino)butanenitrile is 66/15 Torr .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Asymmetric Michael Addition : A study by Inokuma et al. (2006) on the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides highlights the role of similar compounds in organic synthesis, showcasing the potential utility of 2-(Methylamino)butanenitrile hydrochloride in synthesizing optically active compounds with high enantioselectivity (Inokuma, T., Hoashi, Y., & Takemoto, Y., 2006).
Heterocyclic Compound Synthesis
- Preparation of Heterocyclic Derivatives : Behbehani et al. (2011) utilized 2-arylhydrazononitriles, which are structurally related to this compound, for the synthesis of new indole-containing heterocycles with promising antimicrobial activities. This demonstrates the compound's relevance in synthesizing biologically active heterocycles (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011).
Materials Science
- Polymerization Processes : Darabi et al. (2015) explored the nitroxide-mediated polymerization (NMP) of 2-(diethylamino)ethyl methacrylate (DEAEMA) in water, a process relevant to this compound in the context of polymer synthesis and functionalization of materials (Darabi, A., Rezaee Shirin-Abadi, A., Jessop, P., & Cunningham, M., 2015).
Biotechnology and Bioengineering
- Biological Production of Chemicals : Li et al. (2014) reported on the design and construction of a non-natural pathway for producing 1,2,4-butanetriol from glucose, a study indicating the potential of related compounds in biosynthetic pathways for the production of valuable chemicals from renewable resources (Li, X., Cai, Z., Li, Y., & Zhang, Y., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(methylamino)butanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-3-5(4-6)7-2;/h5,7H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHRXDCWMDDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

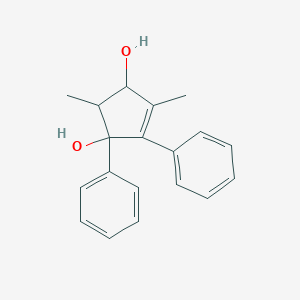

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)

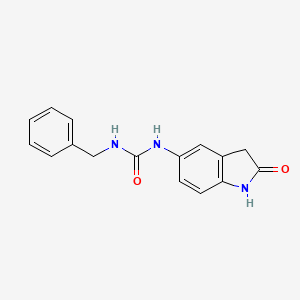
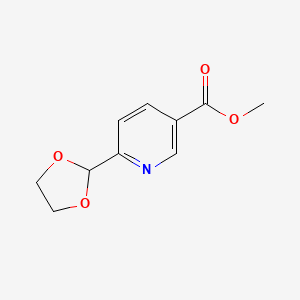
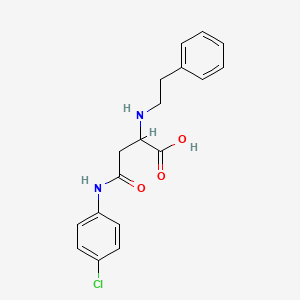
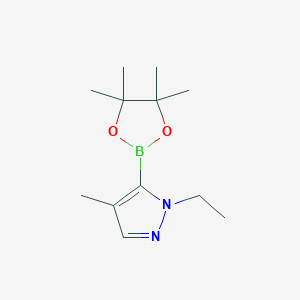
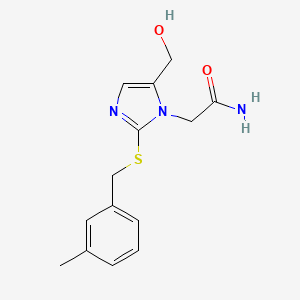
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)
![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711724.png)
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2711726.png)